1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride
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Overview
Description
1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride is a chemical compound that belongs to the class of fluorinated piperidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride typically involves the reaction of 4-fluoropiperidine with N,N-dimethylmethanamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoropiperidine: A precursor in the synthesis of 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride.
N,N-Dimethylmethanamine: Another precursor used in the synthesis.
Fluorinated Pyridines:
Uniqueness
This compound is unique due to its specific structure, which combines a fluorinated piperidine ring with a dimethylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H18ClFN2 |
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Molecular Weight |
196.69 g/mol |
IUPAC Name |
1-(4-fluoropiperidin-4-yl)-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H17FN2.ClH/c1-11(2)7-8(9)3-5-10-6-4-8;/h10H,3-7H2,1-2H3;1H |
InChI Key |
ZOFAADZBTSCYLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCNCC1)F.Cl |
Origin of Product |
United States |
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